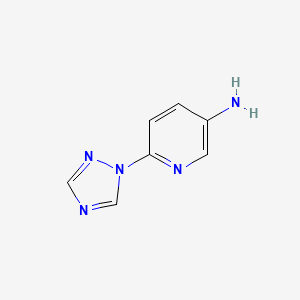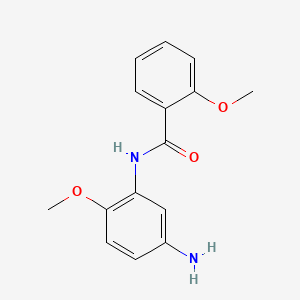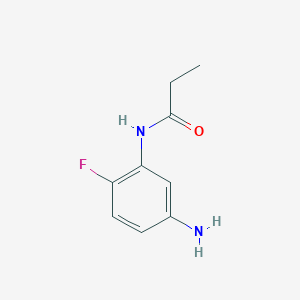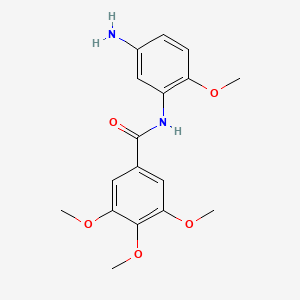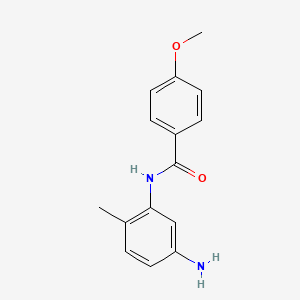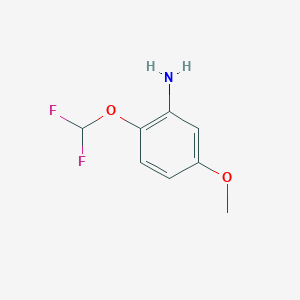
4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline, also known as 4-MTA, is a synthetic chemical compound that has been the subject of numerous scientific studies due to its potential applications in the laboratory. 4-MTA is a derivative of aniline, a common aromatic amine, and is used as an intermediate in the synthesis of various compounds. This compound has been studied for its potential uses in the development of new drugs, as a fluorescent dye, and as a reagent for the synthesis of other compounds.
Applications De Recherche Scientifique
4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline has been studied for its potential applications in the development of new drugs, as a fluorescent dye, and as a reagent for the synthesis of other compounds. In particular, this compound has been studied for its potential use as an antifungal agent, as an anti-inflammatory agent, and as an inhibitor of the enzyme acetylcholinesterase. Additionally, this compound has been studied for its potential use as a fluorescent dye for imaging and diagnostics, as well as for its potential use as a reagent for the synthesis of various compounds, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline is not fully understood, however, it is believed to be related to its ability to inhibit the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is involved in numerous physiological processes, including learning and memory. By inhibiting this enzyme, this compound may have the potential to modulate the activity of acetylcholine in the body, which could potentially lead to beneficial effects in certain conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, however, it is believed to be related to its ability to inhibit the enzyme acetylcholinesterase. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can lead to a variety of physiological effects. These effects may include increased alertness, improved memory, and enhanced learning. Additionally, this compound may also have the potential to modulate the activity of other neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments, including its availability, low cost, and ease of synthesis. Additionally, this compound can be used to synthesize a variety of other compounds, including polymers and dyes. However, there are some limitations to using this compound in laboratory experiments, such as the potential for toxicity and its lack of specificity for certain enzymes.
Orientations Futures
The potential future directions for 4-(3-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline research include further studies into its mechanism of action, its potential applications in the development of new drugs, and its potential use as a fluorescent dye. Additionally, further research is needed to explore the potential toxicity of this compound, as well as its potential interactions with other drugs and chemicals. Finally, further research is needed to explore the potential uses of this compound in the synthesis of other compounds, including polymers and dyes.
Propriétés
IUPAC Name |
4-(3-methylpiperidin-1-yl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-3-2-6-18(8-9)10-4-5-12(17)11(7-10)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYMSGVWAQIOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



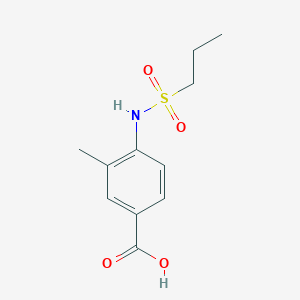
![1-([(4-Nitrophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B3168009.png)
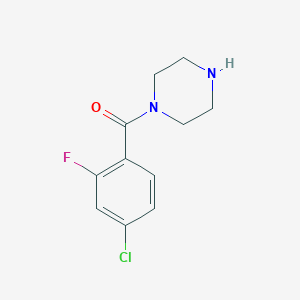
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B3168017.png)
